molecular formula C17H16ClNO4S2 B3011459 1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 2034261-51-1

1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B3011459
CAS RN: 2034261-51-1
M. Wt: 397.89
InChI Key: ISMGRNBOSZEZMO-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • The study by Sakamoto et al. discusses a one-step synthesis method for producing 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, demonstrating the utility of sulfonamide derivatives in synthesizing heteroaromatic compounds with potential for various applications (Sakamoto et al., 1988).
  • Shankar et al. present the synthesis and characterization of diethyltin-based three-dimensional assemblies derived from sulfonate-phosphonate ligands, highlighting the structural versatility and potential application of sulfonamide derivatives in material science (Shankar et al., 2011).

Catalytic Applications and Molecular Interactions

  • Ohkuma et al. describe the asymmetric hydrogenation of alpha-hydroxy aromatic ketones using a methanesulfonyl-1,2-diphenylethylenediamine catalyzed process, showcasing the catalytic capabilities of sulfonamide derivatives in organic synthesis (Ohkuma et al., 2007).
  • In the work of Zhang et al., photoinduced oxidative annulation processes involving furan and thiophene derivatives are explored, offering insights into the synthesis of polyheterocyclic compounds using sulfonamide derivatives as key intermediates (Zhang et al., 2017).

Structural Studies and Supramolecular Chemistry

  • Butcher et al. discuss the crystal structure of a mesylate monohydrate compound, providing an example of how sulfonamide derivatives can contribute to the understanding of molecular structures and hydrogen bonding in supramolecular assemblies (Butcher et al., 2006).
  • Dey et al. present a structural study on nimesulidetriazole derivatives, highlighting the effect of substitution on supramolecular assembly and illustrating the potential of sulfonamide derivatives in designing molecules with specific structural and interaction properties (Dey et al., 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c18-15-5-2-1-4-13(15)11-25(21,22)19-12-17(20,14-7-9-24-10-14)16-6-3-8-23-16/h1-10,19-20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMGRNBOSZEZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

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